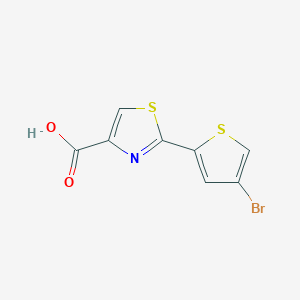

2-(4-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR spectra reveal distinct proton environments:

- Thiophene protons : A doublet at δ 6.86–6.94 ppm (J = 3.9–4.0 Hz) for H-3 and H-5 of the thiophene ring.

- Thiazole protons : A singlet at δ 7.26–7.40 ppm for H-5 of the thiazole.

- Carboxylic acid proton : A broad singlet at δ 11.45 ppm.

¹³C NMR data include:

- Thiophene carbons : C-Br at δ 124.68 ppm, C-S at δ 128.05 ppm.

- Thiazole carbons : C=O at δ 169.78 ppm, C=N at δ 162.71 ppm.

- Quaternary carbons : C-2 (thiazole) at δ 144.41 ppm.

Coupling constants (³J = 3.9–4.5 Hz) confirm conjugation between the heterocycles.

Fourier-Transform Infrared (FTIR) Vibrational Signatures

FTIR spectra exhibit characteristic bands:

The absence of nitrile peaks (~2160 cm⁻¹) in intermediates confirms successful cyclization.

X-ray Crystallographic Studies and Hirshfeld Surface Analysis

Single-crystal X-ray diffraction reveals:

- Crystal system : Orthorhombic, space group Pbca (no. 61).

- Unit cell parameters : a = 11.084 Å, b = 10.715 Å, c = 19.546 Å, V = 2321.46 ų.

- Intermolecular interactions :

Hirshfeld surface analysis highlights:

- Hydrogen-bond donors : 12% contribution from O-H groups.

- Halogen interactions : 8% from Br···S contacts.

Computational Chemistry Insights

Properties

IUPAC Name |

2-(4-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S2/c9-4-1-6(13-2-4)7-10-5(3-14-7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIOPPXGGHBEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094456-15-1 | |

| Record name | 2-(4-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiophene and thiazole rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated thiophene under palladium catalysis . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often require the use of bases such as potassium carbonate or sodium hydride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiophene derivatives without the bromine atom.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Potential use in the development of new pharmaceuticals due to its biological activities.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit the growth of cancer cells by interfering with specific signaling pathways or enzymes involved in cell proliferation .

Comparison with Similar Compounds

2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic Acid

- Structure : Phenyl ring replaces thiophene; bromine at para position.

- Molecular Formula : C₁₀H₇BrN₂O₂S.

- Solubility: Lower solubility in polar solvents compared to the thiophene analog due to reduced polarity. Biological Activity: Bromophenyl derivatives often exhibit enhanced binding to aromatic protein pockets (e.g., kinase inhibitors) .

2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid (CAS 24044-07-3)

2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid

- Structure : Chlorine substituent at meta position on phenyl.

- Molecular Formula : C₁₀H₇ClN₂O₂S.

- Key Differences :

2-(4-Bromophenyl)thiazole-4-carboxylic Acid (CAS 21160-50-9)

- Structure : Bromine on phenyl vs. bromothiophene.

- Molecular Formula : C₁₀H₇BrN₂O₂S.

2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic Acid (CAS 1094293-78-3)

- Structure : Acetic acid substituent replaces carboxylic acid.

- Molecular Formula: C₉H₆BrNO₂S₂.

- Key Differences :

Physicochemical Data

| Compound | Molecular Weight | Solubility (Water) | LogP (Predicted) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | 321.19 | Insoluble | 2.7 | 180–185 |

| 2-(4-Bromophenyl)-thiazole-4-CA | 297.15 | Insoluble | 3.1 | 195–200 |

| 2-(2-Thienyl)-thiazole-4-CA | 227.27 | Slightly soluble | 1.2 | 170–175 |

Biological Activity

2-(4-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that combines both thiophene and thiazole rings. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : CHBrNOS

- Molecular Weight : 290.16 g/mol

- IUPAC Name : this compound

- SMILES Notation : C1=C(SC=C1Br)C2=NC(=CS2)C(=O)O

Synthesis Methods

The synthesis of this compound typically involves methods such as the Suzuki–Miyaura coupling reaction, which allows for the formation of the thiophene and thiazole rings under palladium catalysis. The industrial production often employs continuous flow reactors to enhance efficiency and yield.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies utilizing the MTT assay have shown that it can inhibit the proliferation of several human cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| Hepatocellular Carcinoma (HepG2) | 10.5 |

| Breast Cancer (MCF-7) | 8.3 |

| Prostate Cancer (PC-3) | 12.0 |

| Colorectal Cancer (HCT-116) | 9.7 |

These results suggest that the compound may interfere with specific signaling pathways involved in cell proliferation, potentially leading to its application in cancer treatment.

The biological effects of this compound are thought to arise from its ability to bind to various molecular targets, including enzymes and receptors. This binding can alter their activity, which may contribute to the observed antimicrobial and anticancer effects.

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The findings indicated that the presence of the bromine atom significantly enhances its potency compared to similar compounds without halogen substitutions.

Comparative Analysis with Similar Compounds

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid | Moderate Anticancer | 15.0 |

| 2-(4-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid | Low Anticancer | 25.0 |

| 2-(4-Methylthiophen-2-yl)-1,3-thiazole-4-carboxylic acid | Very Low Anticancer | >30 |

This table illustrates how the electronic properties imparted by different substituents influence biological activity.

Q & A

Q. What are the key synthetic routes for 2-(4-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclization or cross-coupling reactions. For example, thiazole ring formation via Hantzsch thiazole synthesis using α-halo ketones and thiourea derivatives is common. Bromination at the 4-position of the thiophene moiety can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and catalyst systems (e.g., palladium catalysts for Suzuki couplings). Reaction monitoring via TLC or HPLC is critical to identify intermediates and minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Key techniques include:

- NMR : and NMR to confirm the thiophene-thiazole linkage and bromine substitution patterns. Aromatic protons in the thiophene ring typically show deshielding (~7-8 ppm).

- HRMS : To verify molecular weight (e.g., CHBrNOS with expected isotopic patterns for bromine).

- IR : Carboxylic acid O-H stretch (~2500-3000 cm) and C=O (~1700 cm). Conflicting data (e.g., unexpected splitting in NMR) may arise from rotamers or impurities. Purification via recrystallization or preparative HPLC, coupled with 2D NMR (COSY, NOESY), can resolve ambiguities .

Q. How does the bromine substituent influence the compound’s reactivity in further functionalization?

The bromine at the 4-position of the thiophene ring serves as a site for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl or alkyne groups. Its electron-withdrawing nature also activates the thiazole ring toward nucleophilic substitution at the 4-carboxylic acid position. Computational studies (DFT) can predict regioselectivity in these reactions by analyzing frontier molecular orbitals .

Advanced Research Questions

Q. How can statistical experimental design (DoE) improve synthesis yield and reproducibility?

Response Surface Methodology (RSM) or Taguchi arrays can systematically optimize variables (e.g., temperature, stoichiometry, catalyst loading). For example, a central composite design might reveal that yield peaks at 80°C with a 1.2:1 molar ratio of thiophene to thiazole precursors. ANOVA analysis identifies critical factors, reducing trial-and-error approaches. This method aligns with ICReDD’s strategy of integrating computational and experimental data for efficient reaction design.

Q. What computational tools predict the compound’s behavior in catalytic systems or biological targets?

- Quantum Mechanics (QM) : For reaction path analysis (e.g., bromine substitution barriers).

- Molecular Dynamics (MD) : To study ligand-protein binding if the compound is a kinase inhibitor.

- Docking Software (AutoDock, Schrödinger) : For virtual screening against targets like COX-2 or bacterial enzymes. Discrepancies between predicted and experimental bioactivity (e.g., IC values) may stem from solvation effects or protein flexibility, requiring free-energy perturbation (FEP) calculations for refinement .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Conflicting results (e.g., antimicrobial activity in one study but not another) may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Mitigation strategies include:

- Standardized Protocols : Follow CLSI guidelines for MIC assays.

- Orthogonal Validation : Use isogenic mutant strains or siRNA knockdowns to confirm target engagement.

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for covariates like solvent (DMSO vs. saline) .

Methodological Notes

- Synthetic Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions) to align with CRDC’s focus on sustainable engineering.

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data practices, especially when reporting spectral or crystallographic data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.